![molecular formula C18H23NO3S B14317362 N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine CAS No. 111965-53-8](/img/structure/B14317362.png)
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is a chemical compound characterized by its complex structure, which includes a benzyl group, an ethanesulfonyl group, and a phenylmethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloroethanesulfonyl chloride to form N-benzyl-2-chloroethanesulfonamide. This intermediate is then reacted with phenylmethanamine under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethanesulfonyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethanesulfonyl group plays a crucial role in its binding affinity and specificity, while the benzyl and phenylmethanamine groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar in structure but lacks the ethanesulfonyl group, leading to different reactivity and applications.
N-Benzyl-2-ethoxy-3-methoxybenzamide:
N-Benzyl-N-butyl-N-[2-(2-{[3-(1-phenylethyl)[1,1’-biphenyl]-2-yl]oxy}ethoxy)ethyl]-1-butanaminium chloride: A more complex structure with additional functional groups, leading to unique applications.
Uniqueness
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
111965-53-8 |
|---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-N-(2-ethylsulfonylethoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C18H23NO3S/c1-2-23(20,21)14-13-22-19(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI Key |
ZEBSUVLCMNZLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCON(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


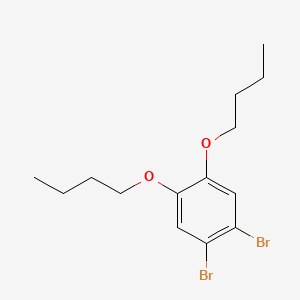

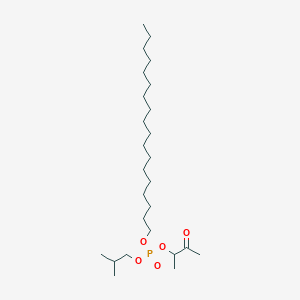
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

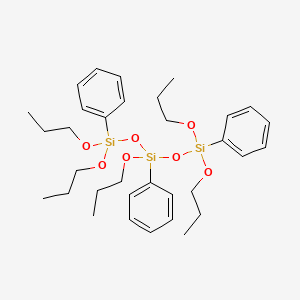
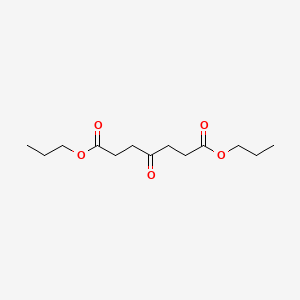

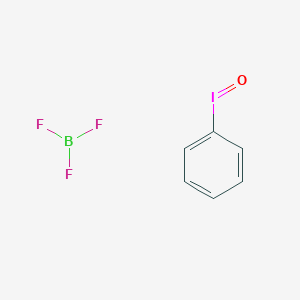
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
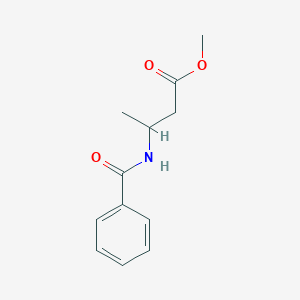
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
